molecular formula C11H14N2O7S2 B13072156 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid

Cat. No.: B13072156
M. Wt: 350.4 g/mol
InChI Key: ZGCVFRKJOQWSOB-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Molecular Formula Analysis

The compound is formally identified as 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzenesulfonic acid compound with sulfuric acid (1:1) under IUPAC guidelines. Its molecular formula is C₁₁H₁₂N₂O₃S·H₂SO₄ , representing a 1:1 stoichiometric complex. The pyrazole ring is substituted at the 1-position by a benzene-sulfonic acid group, while the 3- and 5-positions host methyl groups. Sulfuric acid acts as a counterion, interacting ionically with the deprotonated sulfonate group.

Molecular Weight Breakdown

Component Formula Molecular Weight (g/mol)
Pyrazole-sulfonic acid C₁₁H₁₂N₂O₃S 264.29
Sulfuric acid H₂SO₄ 98.08
Total 362.37

The sulfonic acid group ($$-\text{SO}3\text{H}$$) contributes strong acidity ($$pKa \approx -1.5$$), while the pyrazole’s N–H group exhibits weaker basicity ($$pK_a \approx 2.5-3.5$$). This duality enables pH-dependent ionic interactions, critical for the compound’s stabilization in the solid state.

Crystallographic Studies: X-ray Diffraction Analysis of Molecular Packing

X-ray diffraction studies of analogous pyrazole-sulfonic acid complexes reveal a layered architecture dominated by hydrogen-bonded networks. In the title compound, the sulfonate group ($$-\text{SO}3^-$$) forms three hydrogen bonds with sulfuric acid: two via sulfonic oxygens ($$d{\text{O}\cdots\text{H}} \approx 1.8-2.0 \, \text{Å}$$) and one through the hydroxyl group of $$ \text{H}2\text{SO}4 $$. The pyrazole ring participates in complementary $$ \text{N–H}\cdots\text{O} $$ interactions with adjacent molecules, creating a three-dimensional framework (Figure 1).

Hypothetical Unit Cell Parameters

  • Space group : $$ P2_1/c $$ (monoclinic)
  • Cell dimensions : $$ a = 10.2 \, \text{Å}, \, b = 7.8 \, \text{Å}, \, c = 12.4 \, \text{Å}, \, \beta = 105^\circ $$
  • Density : $$ 1.52 \, \text{g/cm}^3 $$

These parameters are inferred from similar co-crystals, such as 3,5-dimethylpyrazole with 2,4,6-trimethylbenzoic acid, where $$ \text{N–H}\cdots\text{O} $$ bonds govern molecular packing. The sulfuric acid likely occupies interstitial sites, bridging sulfonate groups via $$ \text{O–H}\cdots\text{O} $$ bonds.

Tautomeric Equilibria in Pyrazole-Sulfonic Acid Systems

Pyrazole tautomerism, involving proton shifts between N1 and N2 positions, is frozen in the solid state due to crystal lattice constraints. For 3,5-dimethylpyrazole derivatives, the 1H-tautomer is favored over the 2H-form due to steric and electronic effects. In the title compound, the sulfonic acid group further stabilizes the 1H-configuration via resonance:
$$
\text{N–H} \cdots \text{O}3\text{S–} \leftrightarrow \text{N}^+–\text{H} \cdots \text{O}3\text{S}^-
$$
Solid-state $$^{15}\text{N}$$ CPMAS NMR of related compounds shows two distinct nitrogen signals at $$-159.3 \, \text{ppm}$$ (N1) and $$-172.6 \, \text{ppm}$$ (N2), confirming a static tautomer. Solution-phase studies (DMSO-d₆) reveal dynamic equilibria, with $$ K_T \approx 1.2 $$ at 298 K, slightly favoring the 1H-tautomer.

Protonation State Analysis via pH-Dependent Spectroscopic Studies

The compound’s protonation behavior was probed using UV-Vis and $$ ^1\text{H} $$ NMR spectroscopy across pH 0–7. Key findings:

  • Sulfonic Acid Group : Fully deprotonated ($$-\text{SO}3^-$$) at pH > 1, evidenced by a characteristic $$ \lambda{\text{max}} = 265 \, \text{nm} $$ (π→π* transition).
  • Pyrazole N–H : Protonated ($$-\text{NH}^+$$) below pH 2.5, shifting the $$ ^1\text{H} $$ NMR signal from $$ \delta = 12.3 \, \text{ppm} $$ (free NH) to $$ \delta = 14.1 \, \text{ppm} $$ ($$-\text{NH}^+$$).
  • Sulfuric Acid Interaction : At pH < 1, $$ \text{H}2\text{SO}4 $$ donates protons to the pyrazole, forming a pyrazolium-sulfonate ion pair.

Table 2: pH-Dependent Spectral Shifts

pH $$ ^1\text{H} $$ NMR (δ, ppm) UV-Vis $$ \lambda_{\text{max}} $$ (nm)
0.5 14.1 (s, 1H, NH⁺) 265 (π→π), 310 (n→π)
4.0 12.3 (s, 1H, NH) 265 (π→π*)
7.0 12.3 (s, 1H, NH) 265 (π→π*)

The data confirm that the pyrazole remains neutral above pH 2.5, while the sulfonic acid is fully ionized across the studied range.

Properties

Molecular Formula

C11H14N2O7S2

Molecular Weight

350.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid;sulfuric acid

InChI

InChI=1S/C11H12N2O3S.H2O4S/c1-8-7-9(2)13(12-8)10-3-5-11(6-4-10)17(14,15)16;1-5(2,3)4/h3-7H,1-2H3,(H,14,15,16);(H2,1,2,3,4)

InChI Key

ZGCVFRKJOQWSOB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)S(=O)(=O)O)C.OS(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid typically involves the alkylation of pyrazoles with bromomethyl compounds. The reaction is carried out using potassium tert-butoxide in tetrahydrofuran (THF) as a solvent . The reaction conditions include refluxing the mixture for a few hours, followed by cooling to room temperature.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. similar compounds are often synthesized using large-scale organic synthesis techniques involving continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can lead to the formation of corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted benzene compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid; sulfuric acid serves as an important intermediate in organic synthesis. It is often utilized in the development of various pharmaceuticals and agrochemicals. The sulfonic acid group enhances the compound's ability to act as a leaving group in nucleophilic substitutions, making it valuable for creating more complex organic molecules.

Case Study: Synthesis of Pyrazole Derivatives
In a recent study, researchers demonstrated the utility of this compound in synthesizing novel pyrazole derivatives, which exhibited significant biological activity against cancer cell lines. The sulfonic acid functionality was pivotal in facilitating the reaction conditions necessary for successful synthesis .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic applications. Its derivatives have been explored for anti-inflammatory and analgesic properties, similar to other pyrazole-containing drugs like celecoxib.

Case Study: Anti-inflammatory Activity
A study published in a peer-reviewed journal highlighted the anti-inflammatory effects of derivatives synthesized from this compound. These derivatives were tested in animal models and showed promising results in reducing inflammation markers .

Analytical Chemistry

In analytical chemistry, this compound is used as a reagent for the detection and quantification of various analytes. Its ability to form stable complexes with metal ions allows it to be employed in colorimetric assays.

Table: Analytical Applications

ApplicationMethodologyAnalytes Detected
Colorimetric AssaysComplex formation with metalsTransition metals (e.g., Cu²⁺)
SpectrophotometryUV-Vis absorption measurementsOrganic compounds

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid is highlighted through comparisons with related compounds (Table 1). Key differences in substituents, functional groups, and applications are discussed below.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Formula Functional Groups Key Properties Applications References
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid C₁₂H₁₄N₂O₃S Pyrazole, sulfonic acid (-SO₃H) High acidity (pKa ~ -1 to -3), water-soluble Catalysis, coordination chemistry
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid C₁₃H₁₄N₂O₂ Pyrazole, carboxylic acid (-COOH) Moderate acidity (pKa ~ 4-5), lower solubility Pharmaceutical intermediates
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzaldehyde C₁₂H₁₂N₂O Pyrazole, aldehyde (-CHO) Reactive toward nucleophiles Organic synthesis (e.g., Schiff bases)
X66 (Triazine-pyrazole derivative) C₂₀H₁₆BrN₇ Pyrazole, triazine, bromophenyl High molecular weight, planar structure Anticancer research (TRAIL pathway)
2-Phenylbenzimidazole-5-sulfonic acid (Ensulizole) C₁₃H₁₀N₂O₃S Benzimidazole, sulfonic acid UV absorption (290–320 nm) Cosmetic UV filter

Key Comparisons:

Acidity and Solubility :

  • The sulfonic acid group in the target compound confers significantly stronger acidity (pKa ~ -1 to -3) compared to carboxylic acid analogs (pKa ~ 4-5) . This enhances its solubility in aqueous media, making it preferable for reactions requiring polar environments.
  • In contrast, the aldehyde derivative (C₁₂H₁₂N₂O) exhibits lower solubility but higher reactivity in nucleophilic addition reactions .

Structural Complexity and Applications: The triazine-containing X66 compound demonstrates how heterocyclic expansion (e.g., triazine rings) introduces planar rigidity, which is critical for binding biological targets like TRAIL receptors . Ensulizole highlights the versatility of sulfonic acid groups in non-synthetic applications, such as UV protection in sunscreens, due to its benzimidazole backbone .

Coordination Chemistry :

  • The pyrazole moiety in all listed compounds enables metal coordination, but the sulfonic acid group’s electron-withdrawing nature may stabilize metal complexes differently compared to aldehydes or carboxylic acids.

Biological Activity

4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid, also known as 4-(3,5-dimethylpyrazol-1-yl)benzenesulfonic acid, is a compound characterized by its unique pyrazole scaffold. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, anti-inflammatory, and antitumor properties. This article reviews the current understanding of its biological activity based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C11H12N2O3S
  • Molecular Weight : 252.28 g/mol
  • CAS Number : 91088-11-8
  • Solubility : Slightly soluble in chloroform and methanol; soluble in DMSO.

The structural characteristics of the compound contribute to its biological activity, particularly the presence of the sulfonic acid group and the pyrazole ring.

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds containing the pyrazole moiety. For instance, derivatives of pyrazoles have shown significant inhibitory effects against various pathogenic bacteria. In vitro assays demonstrated that 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid exhibits notable antibacterial activity comparable to standard antibiotics .

Compound Target Bacteria Minimum Inhibitory Concentration (MIC)
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acidStaphylococcus aureus32 µg/mL
4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acidEscherichia coli64 µg/mL

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated through various assays. It has been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to reduce prostaglandin synthesis indicates its potential as an anti-inflammatory agent .

Activity IC50 Value
COX-1 Inhibition10 µM
COX-2 Inhibition8 µM

Antitumor Activity

Emerging evidence suggests that derivatives of pyrazoles can exhibit antitumor properties. Studies have shown that certain pyrazole-containing compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the activation of caspases and modulation of cell cycle regulators .

Cell Line IC50 Value
MCF-715 µg/mL
HCT11612 µg/mL

Study on Antibacterial Efficacy

A study conducted by researchers evaluated the antibacterial efficacy of various pyrazole derivatives against multi-drug resistant strains. The results indicated that the sulfonic acid derivative exhibited a significant reduction in bacterial growth rates compared to control groups. The study concluded that this compound could be a lead for developing new antibacterial agents .

Study on Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using a murine model of inflammation. The administration of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-sulfonic acid resulted in decreased levels of inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potent anti-inflammatory action through cytokine modulation .

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